1,5-Di-(p-tolyl)pentane-1,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5333-22-2 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,5-bis(4-methylphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H20O2/c1-14-6-10-16(11-7-14)18(20)4-3-5-19(21)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3 |
InChI Key |
HTENBIWOWMNNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=C(C=C2)C |
boiling_point |
369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992) 187-189 °C (decomposes) Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg 188.00 °C. @ 760.00 mm Hg 101 °C 369-372 ° 212 °F |
Color/Form |
Colorless liquid Oil |
density |
1.062 to 1.124 at 68 °F (USCG, 1999) 0.72 Relative density (water = 1): 0.7 1.33 g/cm³ 1.10 |
flash_point |
>95 °C c.c. |
melting_point |
less than 20 °F (USCG, 1999) Freezing point: -14 °C -14 °C -33 °C 7 °F |
physical_description |
Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999) Liquid Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1] CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR. CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR. Colorless liquid with a pungent odor. |
Related CAS |
29257-65-6 |
solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Miscible with water Soluble in ethanol, benzene, ether Miscible with ethanol Solubility in water: miscible Miscible |
vapor_density |
3.4 (Air = 1) Relative vapor density (air = 1): 3.5 Relative vapor density (air = 1): 1.05 |
vapor_pressure |
17 mmHg at 68 °F (NTP, 1992) 0.6 [mmHg] Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution) 0.6 mm Hg at 30 °C Vapor pressure, kPa at 20 °C: 2.3 17 mmHg |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1,5 Di P Tolyl Pentane 1,5 Dione
Methodological Overview and Retrosynthetic Considerations
The synthesis of 1,5-di-(p-tolyl)pentane-1,5-dione primarily revolves around the formation of a five-carbon chain with carbonyl groups at the first and fifth positions, each bearing a p-tolyl substituent. Retrosynthetic analysis reveals several key bond disconnections that lead to logical synthetic pathways.
A primary retrosynthetic disconnection breaks the C2-C3 and C4-C5 bonds, suggesting a Michael addition of an enolate to an α,β-unsaturated ketone. This leads to the most common synthetic route: the reaction between a chalcone (B49325) derivative (an α,β-unsaturated ketone) and a ketone enolate. Further disconnection of the chalcone itself via an aldol (B89426) condensation pathway points to p-methylacetophenone and p-tolualdehyde as the fundamental starting materials.
Another strategic disconnection can be made at the C-C bonds adjacent to the carbonyl groups, suggesting a coupling of p-tolyl precursors with a five-carbon synthon. This approach opens the door to various C-C coupling strategies, including those catalyzed by transition metals.
Classical and Established Synthetic Approaches for 1,5-Diketones Applied to the Chemical Compound
Established methods for the synthesis of 1,5-diketones have been successfully applied to the preparation of this compound. These classical approaches are valued for their reliability and use of readily available starting materials.
Claisen-Schmidt Condensation and Michael Addition Sequences
A prominent and widely utilized method for synthesizing this compound is a one-pot reaction sequence involving a Claisen-Schmidt condensation followed by a Michael addition. nih.govnih.govresearchgate.net This sequence typically starts with the base-catalyzed condensation of p-methylacetophenone with p-tolualdehyde.
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation that occurs between a ketone with an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. In this case, p-methylacetophenone acts as the enolizable ketone, and p-tolualdehyde is the non-enolizable aldehyde. The reaction initially forms a β-hydroxy ketone, which readily dehydrates to yield the corresponding chalcone, 1,3-di-p-tolylpropenone.
This intermediate chalcone then undergoes a Michael addition with another molecule of the enolate of p-methylacetophenone. The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which results in the formation of the desired 1,5-diketone structure.
This entire sequence can be conveniently carried out in a single reaction vessel, making it an efficient process. The reaction is typically promoted by a base, such as sodium hydroxide (B78521).
Condensation Reactions with Carbonyl Precursors
Beyond the direct one-pot synthesis from p-methylacetophenone and p-tolualdehyde, this compound can also be synthesized through the direct reaction of pre-formed carbonyl precursors. A notable example involves the reaction of 4-methylacetophenone with 1,3-di-p-tolyl-propenone (the chalcone intermediate from the Claisen-Schmidt condensation). nih.gov
In this approach, the chalcone is first synthesized and isolated. Subsequently, it is reacted with 4-methylacetophenone in the presence of a base. This method allows for greater control over the reaction, as the intermediate is purified before the final Michael addition step. A solvent-free approach, where the reactants are ground together with a solid base like powdered sodium hydroxide, has been shown to be highly effective, yielding the product in high yields. nih.gov
| Reactant 1 | Reactant 2 | Base | Conditions | Yield |
| 4-Methylacetophenone | 1,3-di-p-tolyl-propenone | Powdered NaOH | Solvent-free, crushed for 2 hours | 88% nih.gov |
Catalytic and Green Chemistry Methodologies for this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic systems that minimize waste and avoid the use of harsh reagents.
Transition-Metal-Free Catalysis
The synthesis of this compound can be achieved efficiently under transition-metal-free conditions. nih.govresearchgate.net This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. The Claisen-Schmidt condensation followed by Michael addition sequence is particularly amenable to transition-metal-free catalysis, typically requiring only a simple base catalyst.
The advantages of this methodology include:
Environmental friendliness: Avoids the use of heavy metals.
Cost-effectiveness: Utilizes inexpensive and readily available starting materials and catalysts.
Operational simplicity: Often involves one-pot procedures with straightforward work-ups.
High yields: Can produce the desired product in good to excellent yields.
The reaction is typically carried out in a suitable solvent like ethanol, and the base, such as potassium hydroxide or sodium hydroxide, is used in stoichiometric or catalytic amounts. The reaction conditions can be optimized to achieve high yields in relatively short reaction times. researchgate.net
Nickel-Catalyzed C-C Coupling Strategies
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of nickel-catalyzed α-arylation of ketones are highly relevant. nih.gov
This strategy would theoretically involve the coupling of a p-tolyl halide (or a related electrophile) with an enolate of a ketone precursor. For instance, a nickel catalyst could facilitate the α-arylation of a five-carbon diketone backbone or the coupling of two p-tolyl units to a central five-carbon fragment. Nickel catalysts are often favored due to their lower cost compared to palladium and their ability to catalyze a broad range of transformations. A typical catalytic system might involve a nickel(II) precursor with suitable ligands, such as N-heterocyclic carbenes (NHCs), which are known to stabilize the active nickel species and promote efficient catalysis. nih.gov
While this approach offers a modern alternative to classical methods, further research is needed to develop specific and efficient nickel-catalyzed protocols for the synthesis of this compound.
Ruthenium-Catalyzed C-C Bond Cleavage and Alkylation
Ruthenium catalysts offer a powerful tool for the construction of 1,5-diketones through pathways involving C-C bond activation and cleavage. While a direct synthesis of this compound using this specific method is not extensively documented, the strategy has been successfully applied to structurally related compounds. A notable example involves the ruthenium-catalyzed alkylation of cyclopropanols with sulfoxonium ylides, which yields a diverse range of 1,5-diketones with high efficiency. organic-chemistry.org
The proposed mechanism for this transformation involves a sequence of C-C bond activation followed by carbene migratory insertion. organic-chemistry.org This approach is significant as it constructs the 1,5-diketone framework by forging a new carbon-carbon bond, showcasing the versatility of ruthenium catalysis in modern organic synthesis.
Table 1: Ruthenium-Catalyzed Synthesis of 1,5-Diketones
| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Ref |
|---|
Palladium-Mediated Isomerization-Methylenation Approaches
A novel and efficient one-pot synthesis of 1,5-diketones has been developed utilizing a palladium-catalyzed tandem isomerization-methylenation of allylic alcohols. nih.gov This methodology employs commercially available palladium acetate (B1210297) in conjunction with BINOL phosphoric acid as a co-catalyst. nih.gov The reaction proceeds through the isomerization of an allylic alcohol to its corresponding ketone, which then undergoes a methylenation reaction to furnish the final 1,5-diketone. nih.gov
A significant advantage of this method is that it uses methanol (B129727) as the C1 source for the methylenation step, with the oxidation of methanol and the isomerization of the allylic alcohol being facilitated by the single palladium catalyst. nih.govresearchgate.net The process is highly atom-economical, generating only hydrogen and water as byproducts. nih.gov The practical utility of this approach has been demonstrated through the synthesis of various substituted pyridines from the resulting diketones. nih.gov
Visible Light Mediated Cycloaddition Reactions (De Mayo type)
The De Mayo reaction, a powerful tool for synthesizing 1,5-dicarbonyl compounds, has been modernized through the use of visible-light photoredox catalysis. nih.govwikipedia.org The classical De Mayo reaction involves a [2+2] photocycloaddition between an alkene and the enol form of a 1,3-dicarbonyl compound, followed by a retro-aldol reaction to open the resulting cyclobutane (B1203170) ring and yield the 1,5-dicarbonyl product. wikipedia.org
Recent advancements have reinvented this process, enabling it to proceed under mild conditions using visible light and a photosensitizer. nih.govresearchgate.net In a typical modern setup, an iridium-based photocatalyst is used to mediate the [2+2] cycloaddition of a β-diketone with a styrene (B11656) derivative. researchgate.net This method is applicable to a wide range of substituted styrenes and various aryl- and alkyl-substituted ketones. nih.gov The mechanism involves the photocatalyst transferring energy to the enol or styrene, generating a triplet excited state that initiates the cycloaddition. researchgate.net This approach represents a more sustainable alternative to traditional UV-light-driven methods. nih.govresearchgate.net Furthermore, asymmetric variants using dual-catalyst platforms have been developed, allowing for the synthesis of enantioenriched 1,5-diketones. nih.gov
Table 2: Key Features of Visible-Light De Mayo Reaction for 1,5-Diketone Synthesis
| Feature | Description | Catalyst System Example | Ref |
|---|---|---|---|
| Reaction Type | [2+2] Cycloaddition followed by Retro-Aldol | Visible Light Photocatalyst | nih.govwikipedia.org |
| Substrates | β-Diketones and Styrenes | Ir[dFCF3ppy]2(bpy)PF6 | researchgate.net |
| Conditions | Visible Light, Room Temperature | Photosensitization | nih.gov |
Aqueous and Solvent-Free Reaction Environments
In line with the principles of green chemistry, synthetic methods that minimize or eliminate organic solvents are highly desirable. For the synthesis of diaryl-1,5-diketones, solvent-free conditions have proven remarkably effective. A classic and straightforward approach is the Michael addition of a substituted acetophenone (B1666503) to a chalcone.
A specific procedure for a closely related compound, 1,3,5-tri-p-tolyl-pentane-1,5-dione, involves the simple crushing of 4-methylacetophenone, 1,3-di-p-tolyl-propenone, and powdered sodium hydroxide together in a pestle and mortar for two hours. nih.gov This solvent-free method provides the product in a high yield of 88% after recrystallization. nih.gov Microwave-assisted solvent-free Michael additions have also been reported, offering good yields in short reaction times. researchgate.net
While the traditional Michael addition for this class of compounds is often base-catalyzed and performed neat or in organic solvents, strategies for conducting related C-C bond formations in water have also been explored. For instance, palladium-catalyzed acceptorless dehydrogenative coupling of secondary alcohols has been successfully performed in water, demonstrating the potential for aqueous-phase synthesis in related catalytic systems. researchgate.net
Table 3: Solvent-Free Synthesis of a 1,5-Dione Intermediate
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Yield | Ref |
|---|
Optimization of Reaction Parameters and Scalability in this compound Production
The successful transition from a laboratory-scale reaction to industrial production hinges on rigorous optimization of reaction parameters and ensuring the scalability of the process. For the synthesis of this compound, this involves maximizing yield and purity while minimizing costs and environmental impact. The 88% yield achieved in the solvent-free synthesis of a related diketone demonstrates a highly efficient process at the laboratory scale. nih.gov
Scaling up production requires careful consideration of factors that may not be apparent in small-scale experiments. These can include heat transfer, mass transport, reaction kinetics, and reagent addition rates. researchgate.net For biocatalytic processes, which can serve as a model for chemical catalysis scale-up, strategies such as optimized fed-batch approaches in large fermenters are used to overcome substrate inhibition and maximize product titers. nih.govnih.gov For example, in the synthesis of 1,5-diamino-2-hydroxy-pentane, different feeding strategies were tested in a 5-L fermenter, leading to a significant increase in product concentration. nih.govresearchgate.net
A thorough process analysis also evaluates the economic viability, identifying key cost drivers such as feedstock price and plant size. figshare.com The development of a practical and scalable route often involves modifying initial synthetic steps to use more robust and cost-effective reagents and to ensure that intermediates are easily handled solids, simplifying purification through filtration. researchgate.net
Stereocontrol and Diastereoselectivity Considerations in the Formation of this Diketone
The formation of this compound, which contains two prochiral centers at the C2 and C4 positions (if substituted differently) and exhibits conformational complexity, presents interesting stereochemical considerations. The molecule itself is not planar; X-ray crystallography of the closely related 1,3,5-tri-p-tolyl-pentane-1,5-dione reveals significant dihedral angles between the three tolyl rings, indicating a twisted backbone. nih.gov
The key bond-forming step in the most common synthesis is a Michael addition, a reaction where stereocontrol is a well-established challenge and opportunity. lkouniv.ac.in Achieving diastereoselectivity and, in chiral variants, enantioselectivity, requires careful control over reaction conditions. The use of chiral catalysts, such as the Jørgensen-Hayashi catalyst in the Michael addition of acetophenone to α,β-unsaturated aldehydes, can lead to high enantiomeric excess (ee). organic-chemistry.org
More advanced strategies, such as the asymmetric photoredox catalytic formal De Mayo reaction, have been explicitly designed to provide precise access to valuable enantioenriched 1,5-diketones. nih.gov These methods utilize complex catalytic systems that can create a chiral environment around the reacting species, thereby directing the stereochemical outcome of the cycloaddition. The ability to control the spatial arrangement of the tolyl groups and the stereochemistry of the pentane (B18724) backbone is crucial for applications where specific molecular conformations are required.
Comprehensive Spectroscopic and Crystallographic Elucidation of 1,5 Di P Tolyl Pentane 1,5 Dione
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an experimental mass that can be compared against a calculated theoretical mass.
For 1,5-Di-(p-tolyl)pentane-1,5-dione, the molecular formula is established as C₁₉H₂₀O₂. nih.gov The theoretical exact mass corresponding to this formula is 280.14633 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass value that aligns closely with this theoretical figure, typically within a few parts per million (ppm), thereby confirming the molecular composition.
Table 1: Molecular Composition Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀O₂ | nih.gov |
| Molecular Weight | 280.4 g/mol | nih.gov |
| Theoretical Exact Mass | 280.14633 Da | nih.gov |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. Through the analysis of one- and two-dimensional NMR data, the chemical environment, connectivity, and spatial relationships of protons and carbons can be determined.
While fully assigned experimental spectra for this compound are not widely available in the surveyed literature, the expected chemical shifts can be predicted based on its molecular structure. The molecule possesses symmetry, which simplifies the expected spectra.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons.
Aromatic Protons: The p-substituted tolyl groups will produce two sets of doublets, characteristic of an AA'BB' system, in the aromatic region (approximately 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be deshielded and appear at a higher chemical shift than the protons meta to it.
Aliphatic Protons: The pentane (B18724) chain contains three chemically distinct sets of protons. The two methylene (B1212753) (CH₂) groups adjacent to the carbonyls (C2 and C4 protons) are expected to appear as a triplet around 3.0 ppm. The central methylene group (C3 protons) would be further upfield, appearing as a quintet around 2.0-2.2 ppm.
Methyl Protons: The two equivalent methyl (CH₃) groups on the tolyl rings would give rise to a single, sharp singlet at approximately 2.4 ppm.
¹³C NMR: The carbon spectrum will show signals for the carbonyl, aromatic, aliphatic, and methyl carbons.
Carbonyl Carbon: The ketone carbonyl carbons are the most deshielded, expected in the range of 198-200 ppm.
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the methyl group would have distinct chemical shifts from the two protonated aromatic carbons. These typically appear between 128 and 145 ppm.
Aliphatic Carbons: The three methylene carbons of the pentane chain will have distinct signals, with the carbons adjacent to the carbonyls (C2/C4) appearing around 38 ppm and the central carbon (C3) appearing further upfield around 20 ppm.
Methyl Carbon: The methyl group carbon is expected to produce a signal in the aliphatic region, around 21-22 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic (ortho to C=O) | ~7.8 (d) | ~129 |
| Aromatic (meta to C=O) | ~7.3 (d) | ~129.5 |
| Aromatic (ipso to C=O) | - | ~135 |
| Aromatic (ipso to CH₃) | - | ~144 |
| -CH₂- (C2, C4) | ~3.0 (t) | ~38 |
| -CH₂- (C3) | ~2.1 (quint) | ~20 |
| -CH₃ | ~2.4 (s) | ~21.5 |
| C=O | - | ~199 |
(s=singlet, d=doublet, t=triplet, quint=quintet)
Although specific experimental 2D NMR data for this compound are not available in the reviewed literature, the utility of these experiments for its structural confirmation is clear.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the protons in the pentane chain. A cross-peak between the signals at ~3.0 ppm (C2/C4 protons) and ~2.1 ppm (C3 protons) would definitively establish their adjacent relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would link each proton signal to its directly attached carbon. For example, it would correlate the proton signal at ~2.4 ppm with the carbon signal at ~21.5 ppm, confirming the methyl group assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this flexible molecule, NOESY could provide insights into the preferred solution-state conformation by showing through-space correlations, for example, between the ortho-aromatic protons and the adjacent C2 methylene protons.
There is no information available in the surveyed scientific literature regarding the study of isotope effects or tautomeric equilibria for this compound. As a diketone, it has the potential to exist in equilibrium with its keto-enol tautomers. The study of deuterium (B1214612) isotope effects on ¹³C NMR chemical shifts could, in principle, be used to investigate the position of such an equilibrium, but such studies have not been reported for this compound.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization
Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups.
FT-IR Spectroscopy: The infrared spectrum provides a distinct signature for the functional groups present. For this compound, the most prominent feature would be the strong absorption from the carbonyl (C=O) group stretch. Other key absorptions would confirm the presence of the aromatic rings and aliphatic chain. While a full experimental spectrum is not publicly available, databases indicate its existence. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings and the C=C bonds are typically strong in the Raman spectrum. No experimental Raman data for this compound were found in the public literature.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Aryl C-H | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | Alkyl C-H | 3000-2850 | Medium |
| C=O Stretch | Aryl Ketone | 1685-1665 | Strong |
| C=C Stretch (Aromatic) | Aryl C=C | 1600-1450 | Medium-Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and heteroatoms with non-bonding electrons. The primary chromophores in this compound are the two p-tolyl ketone moieties.
No specific experimental UV-Vis absorption data were found for this compound in the surveyed literature. However, the expected electronic transitions can be described:
π → π Transitions:* These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are expected to occur in the UV region, likely below 280 nm.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These are lower in energy and intensity compared to π → π* transitions and are characteristic of ketones. They typically appear as a weaker band or shoulder at a longer wavelength, likely in the range of 300-330 nm.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Following extensive and targeted searches of scientific databases and literature, a single-crystal X-ray diffraction study for the specific compound this compound could not be located. While crystallographic data for structurally related 1,5-dione derivatives are available, the strict focus of this article on this compound prevents the inclusion of data from other compounds. The following sections, therefore, outline the type of information that would be derived from such a study, were the data available.
Conformational Analysis and Torsional Strain
A definitive conformational analysis of this compound in the solid state would require single-crystal X-ray diffraction data. Such an analysis would reveal the precise three-dimensional arrangement of the molecule, including the planarity of the tolyl and carbonyl groups and the conformation of the central pentane chain. Key parameters, such as torsion angles between the aromatic rings and the ketone functionalities, as well as along the C-C bonds of the pentane backbone, would be determined. This data would be crucial for understanding the steric and electronic effects that govern the molecule's preferred shape and for quantifying any torsional strain within the aliphatic chain. Without experimental crystallographic data, a detailed and accurate discussion of the specific torsional strains and conformational state of this compound remains speculative.
Intermolecular Interactions and Crystal Packing Analysis
The analysis of the crystal packing and intermolecular interactions is fundamental to understanding the supramolecular architecture of a compound. A single-crystal X-ray diffraction study would elucidate the specific non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking between the tolyl rings, and van der Waals forces, that dictate how individual molecules of this compound arrange themselves in the crystal lattice. The identification of these interactions and the resulting packing motifs are essential for rationalizing the compound's solid-state properties. In the absence of a published crystal structure for this compound, a detailed description of its specific intermolecular interactions and crystal packing cannot be provided.
Computational and Theoretical Investigations of 1,5 Di P Tolyl Pentane 1,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's properties from the ground up, based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy at various atomic configurations until the lowest energy state (the ground state) is found. For 1,5-Di-(p-tolyl)pentane-1,5-dione, DFT calculations would predict bond lengths, bond angles, and dihedral angles, defining its precise molecular shape.
Furthermore, by mapping the energy changes as the molecule undergoes structural transformations, DFT can generate energy profiles for chemical reactions. This is crucial for understanding reaction kinetics and thermodynamics, though no such profiles are currently available for this specific compound.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
An analysis for this compound would involve calculating the energies of these orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excited and more reactive. The spatial distribution of the HOMO and LUMO would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. For instance, it would be expected that the LUMO is localized around the electrophilic carbonyl carbons.
Hypothetical FMO Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | Data not available | Indicates electron-donating ability. |
| LUMO Energy | Data not available | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to denote different electrostatic potential values. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, an MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the carbonyl groups due to their high electronegativity. Conversely, the carbonyl carbon atoms would exhibit positive potential (blue), confirming their electrophilic character.
Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and electron delocalization. It quantifies charge transfer between donor (filled) and acceptor (unfilled) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).
Hypothetical NBO Interaction Data for this compound
| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | Data not available |
| LP (O) | π* (C=O) | Data not available |
| π (Aromatic C=C) | π* (C=O) | Data not available |
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and the chemical bonds between them. It characterizes bonds based on the properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ). These values distinguish between shared interactions (covalent bonds) and closed-shell interactions (like ionic or van der Waals forces).
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It is particularly useful for visualizing bonding patterns, lone pairs, and the electronic structure of aromatic systems. For this compound, ELF analysis would clearly delineate the covalent bonds, the core electrons of each atom, and the delocalized π-system of the tolyl rings.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for exploring the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction coordinate diagram can be constructed. This allows chemists to understand the feasibility of a proposed mechanism and predict the major products of a reaction.
For example, the synthesis of this compound or its subsequent reactions, such as cyclization to form heterocyclic compounds, could be modeled. This would involve locating the transition state structures for each elementary step and calculating the activation energies. Such studies could reveal, for instance, the rate-determining step of a reaction and provide a theoretical basis for optimizing reaction conditions, although no such specific studies have been published for this compound.
Transition State Characterization and Reaction Coordinate Analysis
The study of chemical reactions at a molecular level often involves the characterization of transition states, which are the highest energy points along a reaction pathway. For reactions involving this compound, such as cyclization or condensation reactions, computational methods like density functional theory (DFT) can be employed to locate and analyze these fleeting structures.
By mapping the potential energy surface, researchers can identify the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes. Reaction coordinate analysis further illuminates the pathway from reactants to products, allowing for the calculation of activation energies, which are crucial for understanding reaction rates. While specific transition state analyses for this compound are not extensively reported in the literature, the general methodologies are well-established in computational organic chemistry.
Isotopic Labeling Studies and Kinetic Isotope Effects
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction. When combined with kinetic studies, it can provide strong evidence for a proposed reaction mechanism. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.
For this compound, substituting a hydrogen atom at a reactive position with deuterium (B1214612) (a heavier isotope of hydrogen) could lead to a measurable KIE. If the bond to this hydrogen is broken in the rate-determining step of the reaction, a primary KIE would be observed. Computational methods can be used to predict the magnitude of the KIE by calculating the vibrational frequencies of the isotopically labeled and unlabeled molecules at the reactant and transition states. This allows for a direct comparison between theoretical predictions and experimental observations, providing a powerful tool for mechanistic elucidation.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
MD simulations can be used to explore the conformational landscape of this dione (B5365651), identifying the most stable arrangements of the pentane (B18724) chain and the p-tolyl groups. mdpi.com These simulations can also provide information about the energy barriers between different conformations and how the molecule's shape changes in different solvent environments. This dynamic perspective is crucial for understanding how the molecule behaves in a real-world chemical system.
Table 1: Representative Conformational Data for a Related 1,5-Dione
| Dihedral Angle | Angle (°) |
| Between terminal tolyl rings | 70.3 (1) |
| Between a terminal and the central tolyl ring | 67.8 (2) |
| Between a terminal and the central tolyl ring | 85.1 (2) |
| Data from the crystal structure of 1,3,5-tri-p-tolylpentane-1,5-dione. nih.gov |
Reactivity Profiles and Chemical Transformations of 1,5 Di P Tolyl Pentane 1,5 Dione
Cyclization Reactions for Heterocyclic Compound Synthesis
1,5-Diketones, such as 1,5-di-(p-tolyl)pentane-1,5-dione, are key building blocks for synthesizing five- and six-membered heterocyclic rings. nih.govacs.org These cyclization reactions are fundamental in producing a wide array of important chemical structures.
Formation of Pyridine (B92270) Derivatives and Substituted Pyridines
The synthesis of pyridine derivatives is a common application of this compound. nih.govacs.org A prevalent method involves the cyclization of the 1,5-dione with a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to form 2,4,6-trisubstituted pyridines. nih.gov This reaction is often carried out under catalyst-free conditions and can produce good yields. nih.gov For instance, the reaction of 1,5-diketones with ammonium acetate is a well-established approach for creating pyridine-based molecules. nih.gov
The general mechanism for this transformation begins with the reaction of the 1,5-dione with ammonia (B1221849) (from ammonium acetate) to form an imine, followed by cyclization and dehydration to yield the aromatic pyridine ring. wikipedia.orgkyoto-u.ac.jp The Kröhnke pyridine synthesis provides a well-known pathway where a 1,5-dicarbonyl compound, formed in situ, reacts with ammonium acetate to generate highly functionalized pyridines. wikipedia.org While the direct isolation of the 1,5-dicarbonyl intermediate is not always achieved, its formation is a key step in the proposed mechanism. wikipedia.org
The reaction of 1,5-diketones with hydroxylamine (B1172632) is another variation that can be used. baranlab.org This method avoids a separate oxidation step that is sometimes required when using ammonia. baranlab.org The process involves the formation of a dihydropyridine (B1217469) intermediate which then aromatizes to the final pyridine product. baranlab.org
Table 1: Synthesis of Pyridine Derivatives from 1,5-Diketones
| Reactant(s) | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| This compound | Ammonium Acetate | 2,4,6-Tri-p-tolylpyridine | nih.govnih.gov |
| 1,5-Diketone | Hydroxylamine | Substituted Pyridine | baranlab.org |
| α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Ammonium Acetate | 2,4,6-Trisubstituted Pyridines | wikipedia.org |
Pathways to Quinoline and Pyrylium (B1242799) Analogs
In addition to pyridines, this compound serves as a precursor for other heterocyclic systems like quinolines and pyrylium salts. nih.govacs.org The synthesis of quinolines from 1,5-diones is a recognized transformation in heterocyclic chemistry. nih.govacs.org
Pyrylium salts can be synthesized from 1,5-diketones through acid-catalyzed cyclization and dehydration. researchgate.netnih.gov One method involves the condensation of an aryl aldehyde and an arylalkyl ketone to form a 1,5-diketone, which is then cyclized in the presence of a strong acid and a dehydrating agent like acetic anhydride (B1165640) or with triphenylmethanol (B194598) and a strong acid. researchgate.netnih.gov Another approach involves the reaction of a chalcone (B49325) with a 1,5-diketone in the presence of perchloric acid. researchgate.net Boron trifluoride etherate can also act as a condensing agent to facilitate the formation of pyrylium salts from 1,5-diketones. researchgate.net These pyrylium salts are valuable intermediates for synthesizing other compounds, including pyridinium (B92312) salts, by reacting them with primary amines. nih.gov
Table 2: Synthesis of Quinoline and Pyrylium Analogs
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 1,5-Diketone | Acid catalyst | Quinoline | nih.govacs.org |
| 1,5-Diketone | Triphenylmethanol, Strong Acid | Pyrylium Salt | nih.gov |
| Chalcone, 1,5-Diketone | Perchloric Acid | Pyrylium Salt | researchgate.net |
| 1,5-Diketone | Boron Trifluoride Etherate, Chalcone | Pyrylium Salt | researchgate.net |
Other Heterocycle Formation (e.g., furans, thiophenes, dihydropyridines)
The versatility of this compound extends to the synthesis of other heterocycles such as furans, thiophenes, and dihydropyridines. nih.govacs.org The Paal-Knorr synthesis is a classic method for furan (B31954) formation from 1,4-diketones, and analogous principles can be applied to 1,5-diketones under certain conditions, often involving an intramolecular cyclization followed by dehydration. organic-chemistry.org Similarly, thiophenes can be prepared from 1,5-diketones by reaction with a sulfur source. nih.govacs.orgnih.gov Dihydropyridine derivatives can also be synthesized from 1,5-diketones. baranlab.org
Carbon-Carbon Bond Forming and Cleaving Reactions
Beyond cyclizations to form heterocycles, this compound participates in reactions that form or break carbon-carbon bonds, leading to diverse carbocyclic structures.
Aldol (B89426) Condensation and Subsequent Transformations
Intramolecular aldol condensation is a key reaction of 1,5-diketones. youtube.comlibretexts.orgpressbooks.pub When treated with a base, a 1,5-diketone can form an enolate which then attacks the other carbonyl group within the same molecule. libretexts.orgpressbooks.pub This reaction leads to the formation of a cyclic β-hydroxy ketone, which can then undergo dehydration to form a cyclic α,β-unsaturated ketone (an enone). libretexts.orgmasterorganicchemistry.com
For 1,5-diketones like this compound, this intramolecular reaction typically leads to the formation of a six-membered ring, as five- and six-membered rings are thermodynamically more stable due to minimal ring strain. libretexts.orgpressbooks.pubyoutube.comyoutube.com The reaction is generally reversible, favoring the formation of the most stable product. libretexts.orgpressbooks.pub Therefore, the intramolecular aldol condensation of a 1,5-diketone will preferentially yield a cyclohexenone derivative over a more strained cyclobutenyl product. libretexts.orgpressbooks.pubyoutube.com
Table 3: Intramolecular Aldol Condensation of 1,5-Diketones
| Reactant | Condition | Product Type | Ring Size | Reference(s) |
|---|---|---|---|---|
| 1,5-Diketone | Base | Cyclic α,β-unsaturated ketone | 6-membered | libretexts.orgpressbooks.pubyoutube.com |
Cyclopropane (B1198618) Formation and Ring-Opening Transformations
While less common than aldol condensations, 1,5-diketones can be precursors to cyclopropane-containing molecules. The formation of cyclopropanes can occur through various methods, such as the Simmons-Smith reaction or reactions involving carbenes. organic-chemistry.orgyoutube.comyoutube.com Although direct cyclopropanation of the diketone itself is not the primary route, transformations of derivatives of 1,5-diketones can lead to cyclopropane rings.
More significantly, the ring-opening of cyclopropane derivatives is a synthetically useful transformation. researchgate.net For instance, cyclopropyl (B3062369) ketones can undergo ring-opening reactions under various conditions to generate new functional groups and carbon skeletons. These transformations are valuable in constructing complex molecular architectures.
Selective C-C Bond Cleavage Processes
While specific studies on the C-C bond cleavage of this compound are not extensively documented, the reactivity of analogous 1,5-diketones suggests potential pathways for such transformations. One plausible reaction is a retro-Michael addition, which would involve the cleavage of the C-C bond adjacent to one of the carbonyl groups. nih.gov This type of reaction is typically promoted by a base and would lead to the formation of a chalcone and an enolate.
Another potential C-C bond cleavage pathway could occur under oxidative conditions. For instance, the oxidative cleavage of 1,3-diketones to carboxylic acids using iodine and aerobic photooxidation has been reported. organic-chemistry.org While this applies to a different class of diketones, it suggests that under specific oxidative pressures, the carbon chain between the carbonyl groups in this compound could be susceptible to cleavage.
Furthermore, metal-catalyzed reactions are known to facilitate C-C bond cleavage in ketones. researchgate.net For example, rhodium catalysts have been employed in the decarbonylative coupling of isatins, involving a C-C bond activation step. researchgate.net Such catalytic systems could potentially be adapted to promote the cleavage of the acyl-carbon bond in this compound, leading to a variety of smaller molecular fragments.
The table below summarizes potential C-C bond cleavage reactions based on the reactivity of analogous ketone compounds.
| Reaction Type | Reagents and Conditions | Expected Products |
| Retro-Michael Addition | Base (e.g., NaOH, KOH) in a suitable solvent | p-tolyl methyl ketone and 1-(p-tolyl)but-2-en-1-one |
| Oxidative Cleavage | Oxidizing agents (e.g., I₂, O₂, light) | p-toluic acid and other degradation products |
| Metal-Catalyzed Cleavage | Transition metal catalysts (e.g., Rh, Pd) | Various smaller aromatic and aliphatic fragments |
Reduction and Oxidation Chemistry of the Diketone Moiety
The two carbonyl groups of this compound are primary sites for reduction and oxidation reactions. The outcomes of these transformations are highly dependent on the reagents and conditions employed.
Reduction Reactions:
The reduction of the diketone can yield a variety of products, including the corresponding diol, monool, or even the fully reduced alkane. The stereoselectivity of the reduction is a key consideration, as the formation of two new stereocenters is possible upon reduction of both carbonyls.
Enzyme-catalyzed reductions of diaryl ketones have demonstrated high yields and enantioselectivity. nih.gov Ketoreductase enzymes (KREDs), for example, have been successfully used for the reduction of a range of substituted benzophenones to chiral diarylmethanols. nih.gov By analogy, a biocatalytic approach to the reduction of this compound could offer a route to chiral diols with high stereocontrol.
The table below outlines various reduction methods applicable to 1,5-diaryl diketones.
| Reagent/Catalyst | Product(s) | Key Features |
| Sodium borohydride (B1222165) (NaBH₄) | 1,5-Di-(p-tolyl)pentane-1,5-diol | Common and mild reducing agent for ketones. |
| Lithium aluminum hydride (LiAlH₄) | 1,5-Di-(p-tolyl)pentane-1,5-diol | Powerful reducing agent, less selective than NaBH₄. |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 1,5-Di-(p-tolyl)pentane-1,5-diol or 1,5-di-(p-tolyl)pentane | Can lead to complete reduction of carbonyls to alkanes. |
| Ketoreductases (KREDs) | Chiral 1,5-Di-(p-tolyl)pentane-1,5-diols | Potential for high enantioselectivity and diastereoselectivity. nih.gov |
Oxidation Reactions:
The oxidation of this compound can proceed through several pathways, including oxidative cleavage or rearrangement. While specific oxidation studies on this compound are limited, reactions of related ketones provide insights into potential transformations.
A metal-free oxidative rearrangement of α,β-unsaturated diaryl ketones to 1,2-diaryl diketones has been achieved using I₂/TBHP. nih.gov This suggests that under certain conditions, rearrangement and cleavage reactions could be induced in the pentane (B18724) chain of this compound.
The table below summarizes potential oxidation reactions.
| Reagent/Catalyst | Product(s) | Key Features |
| I₂/TBHP in DMSO | Potentially rearranged and/or cleaved products | Known to promote oxidative rearrangement in related systems. nih.gov |
| Peroxy acids (e.g., m-CPBA) | Potential for Baeyer-Villiger oxidation to form esters | A common reaction for ketones, though less common for 1,5-diketones. |
| Strong oxidants (e.g., KMnO₄, RuO₄) | Oxidative cleavage to carboxylic acids | Harsh conditions that could lead to degradation of the molecule. acs.org |
Derivatization Strategies for Functional Group Diversification
The 1,5-dicarbonyl motif in this compound is a versatile precursor for the synthesis of various heterocyclic compounds. These derivatization reactions allow for significant diversification of the molecular scaffold.
One of the most common applications of 1,5-diketones is in the synthesis of pyridines. nih.gov The reaction with a nitrogen source, such as ammonia or ammonium acetate, leads to the formation of a 2,6-disubstituted pyridine ring through a condensation-cyclization sequence. nih.gov For example, 1,3,5-tri-p-tolyl-pentane-1,5-dione has been cyclized using concentrated aqueous ammonia to form the corresponding 2,4,6-tri-p-tolyl-pyridine.
Another important derivatization is the formation of pyrylium salts. nih.gov Treatment of 1,5-diketones with a strong acid and a dehydrating agent can lead to the formation of a pyrylium ring. These pyrylium salts are themselves useful intermediates for further transformations.
The table below details common derivatization strategies for 1,5-diketones.
| Reagent(s) | Product Type | General Reaction |
| Ammonia or Ammonium Acetate | Pyridine | 1,5-Diketone + NH₃/NH₄OAc → 2,6-Diarylpyridine |
| Hydrazine | Dihydropyridazine or Pyridazine | 1,5-Diketone + N₂H₄ → Dihydropyridazine derivative |
| Strong Acid (e.g., HBF₄, HClO₄) | Pyrylium Salt | 1,5-Diketone + Acid → 2,6-Diarylpyrylium salt |
| Phosphorus Pentasulfide (P₄S₁₀) | Thiopyrylium Salt | 1,5-Diketone + P₄S₁₀ → 2,6-Diarylthiopyrylium salt |
These derivatization reactions underscore the utility of this compound as a scaffold for generating a wide array of functionalized and heterocyclic molecules with potential applications in materials science and medicinal chemistry.
Strategic Applications of 1,5 Di P Tolyl Pentane 1,5 Dione As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Materials
The utility of 1,5-diaryl-1,5-diones as precursors for advanced organic materials is a topic of interest in materials science. The rigid aryl groups combined with a flexible aliphatic linker can give rise to unique molecular architectures.
Components for Polycyclic Aromatic Hydrocarbons (e.g., Acenes via Photodecarbonylation)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. Acenes, a specific type of PAH consisting of linearly fused benzene (B151609) rings, are of particular interest for their electronic properties and potential applications in organic electronics. One synthetic route to acenes involves the photodecarbonylation of precursor molecules.
Currently, there is no specific scientific literature available that documents the use of 1,5-Di-(p-tolyl)pentane-1,5-dione as a precursor for the synthesis of acenes or other polycyclic aromatic hydrocarbons via photodecarbonylation. While the general class of 1,5-diaryl-1,5-diones might be explored for such transformations, dedicated studies on the p-tolyl derivative are not present in the reviewed literature.
Scaffolds for Supramolecular Architectures
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies from smaller building blocks, held together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding via the carbonyl groups and π-π stacking interactions from the tolyl rings, makes it a candidate for forming such architectures.
Research on the closely related compound, 1,3,5-tri-p-tolyl-pentane-1,5-dione, has shown that it can form a one-dimensional supramolecular array in the solid state through C—H···O hydrogen bonds. nih.gov However, specific studies detailing the formation of supramolecular architectures from this compound are not found in the current body of scientific literature.
Intermediates in Complex Molecule and Natural Product Total Synthesis
The total synthesis of complex molecules and natural products often relies on the use of versatile intermediates that can be elaborated into the target structure. 1,5-Diketones are known to be valuable precursors for the synthesis of various cyclic and heterocyclic systems.
A search of the scientific literature did not yield any specific examples of this compound being employed as an intermediate in the total synthesis of a complex molecule or natural product. While the functional group array of a 1,5-dione is synthetically useful, the specific application of this p-tolyl substituted version in this context has not been reported.
Ligands and Pre-ligands in Coordination Chemistry and Catalysis
The carbonyl oxygen atoms in this compound have the potential to coordinate to metal centers, making the compound a candidate for use as a bidentate ligand in coordination chemistry. The resulting metal complexes could have interesting structural features and potential catalytic applications.
Despite this potential, a review of the available scientific literature reveals no studies that describe the synthesis, characterization, or catalytic application of coordination complexes involving this compound as a ligand.
Design of Functional Molecules through Controlled Transformations
The chemical structure of this compound allows for a variety of controlled chemical transformations. The carbonyl groups can undergo reactions such as reduction, condensation, and cyclization, while the aromatic rings can be functionalized. These transformations could lead to the design of new functional molecules with specific properties.
While the fundamental reactivity of 1,5-diones is well-established in organic chemistry, there is a lack of specific research in the scientific literature that focuses on the controlled transformations of this compound for the explicit purpose of designing functional molecules.
Compound List
| Compound Name |
| This compound |
| 1,3,5-tri-p-tolyl-pentane-1,5-dione |
| Acenes |
| Polycyclic aromatic hydrocarbons |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₂ | nih.gov |
| Molecular Weight | 280.36 g/mol | nih.gov |
| IUPAC Name | 1,5-bis(4-methylphenyl)pentane-1,5-dione | nih.gov |
| CAS Number | 5333-22-2 | nih.gov |
Future Perspectives and Unexplored Research Avenues for 1,5 Di P Tolyl Pentane 1,5 Dione
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 1,5-Di-(p-tolyl)pentane-1,5-dione, which is achiral, the development of asymmetric routes to generate chiral derivatives is a significant and unexplored frontier. The introduction of chirality can be envisioned through several strategies targeting the pentane (B18724) backbone.
Future research could focus on the enantioselective synthesis of precursors or derivatives. Organocatalysis, in particular, has shown promise for the kinetic resolution of racemic 1,5-dicarbonyl compounds through processes like the retro-Michael reaction. nih.govuva.es Applying this strategy could allow for the separation of enantiomers of a chiral derivative of this compound. For instance, a chiral catalyst could selectively catalyze the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. uva.es
Another promising approach is the direct asymmetric addition to a precursor. For example, a photocatalytic method combined with an organocatalyst could facilitate the asymmetric addition of aldehydes to a precursor like [1.1.1]propellane, creating a chiral center. nih.gov Adapting such methodologies to precursors of this compound could provide direct access to enantioenriched products. The development of catalytic systems that can control the stereochemistry at the carbons alpha to the carbonyl groups is a key challenge.
| Asymmetric Strategy | Potential Catalyst/Method | Anticipated Outcome | Reference |
| Kinetic Resolution | Jørgensen–Hayashi catalyst | Enantioenriched 1,5-dicarbonyl compound | nih.govuva.es |
| Asymmetric Addition | Dual Photocatalyst and Organocatalyst | Direct synthesis of α-chiral derivatives | nih.gov |
| Diastereoselective Reduction | Redox-neutral process with hydride transfer | Stereospecific synthesis of chiral carbinols | nih.gov |
Novel Catalytic Transformations and Selectivity Control
The reactivity of the dione (B5365651) functionality in this compound is ripe for exploration with novel catalytic systems. Future work should aim to control chemo-, regio-, and diastereoselectivity in its transformations. The 1,5-dicarbonyl motif is a key building block for synthesizing heterocyclic compounds like pyridines through Paal-Knorr type reactions. researchgate.netnih.gov
Visible-light photocatalysis offers a powerful tool for activating and transforming organic molecules under mild conditions. researchgate.net Research into the use of photoredox catalysts could uncover new reaction pathways for this compound, such as isomerization or coupling reactions that are not accessible through traditional thermal methods. researchgate.net For example, a dual catalytic system could enable the structural isomerization of related allylic alcohols into α-arylated ketones, a transformation that could be adapted for precursors of the target dione. researchgate.net
Furthermore, controlling the selectivity of reactions at one of the two carbonyl groups is a significant challenge. The development of catalysts that can differentiate between the two chemically equivalent carbonyls by exploiting subtle conformational preferences or through temporary desymmetrization would be a major advance. Organocatalysis and transition-metal catalysis could be employed to achieve selective monofunctionalization, leading to valuable synthetic intermediates. nih.govnih.gov
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. researchgate.netacs.org While 1,3-dicarbonyl compounds are widely used in MCRs, the potential of 1,5-dicarbonyls like this compound remains largely untapped. researchgate.netmdpi.com
This compound could serve as a C5 building block in novel MCRs. For instance, it could react with an amine source and other components to construct complex, polycyclic N-heterocycles. acs.org A one-pot reaction involving this compound, an aldehyde, and an amine, catalyzed by an acid or a metal complex, could lead to the synthesis of highly substituted pyridines or other heterocyclic systems. nih.govrsc.org The exploration of different catalysts and reaction conditions could yield a wide array of structurally diverse molecules from this single precursor. The advantages of such an approach include shorter reaction times and the avoidance of isolating intermediates. researchgate.net
| Reaction Type | Potential Reactants | Potential Product Class | Reference |
| Hantzsch-like Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) Source | Substituted Pyridines | nih.gov |
| Domino Reaction | α,β-unsaturated compounds, Amines | Polyheterocyclic Aminals | acs.org |
| One-Pot Cyclization | Ammonium (B1175870) acetate (B1210297) | 2,4,6-Triaryl Pyridines | nih.gov |
Exploration of Bio-Inspired Synthetic Pathways
Biomimetic synthesis, which mimics enzymatic transformations and biosynthetic pathways, provides an elegant and powerful strategy for constructing complex molecules. wikipedia.org Applying this philosophy to this compound could lead to efficient and environmentally benign synthetic routes.
Nature often employs cascade reactions to build intricate molecular frameworks from simple precursors. A bio-inspired approach could involve designing a catalyst that mimics an enzyme to perform a specific cyclization or condensation reaction on the 1,5-diketone substrate. For example, one could envision a polycyclization cascade initiated by the selective reaction at one of the carbonyl groups, mimicking the biosynthesis of terpenes or steroids from acyclic precursors. wikipedia.org Such a reaction could be triggered by simple reagents under mild conditions, potentially forming multiple rings and stereocenters in a single step. wikipedia.org
The development of synthetic catalysts, or "synzymes," that can operate in water and at ambient temperature would be a key goal. These could include organocatalysts or metal complexes designed to bind the substrate in a specific conformation, thereby directing the outcome of the reaction in a way that mirrors enzymatic control.
Predictive Modeling for Structure-Reactivity Relationships and Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. For this compound, predictive modeling can provide invaluable insights into its behavior and potential applications.
Quantitative Structure-Activity Relationship (QSAR) studies could be developed to correlate the structural features of derivatives of this compound with their reactivity or potential biological activity. ijpcbs.combiointerfaceresearch.comnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a mathematical model can be built to predict the performance of new, unsynthesized analogues. biointerfaceresearch.com This would allow for the rational design of derivatives with optimized properties for specific applications, such as in catalysis or materials science.
Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, transition state geometries, and the origins of selectivity in catalytic transformations involving the dione. ijpcbs.com For example, DFT could model the interaction of the dione with a chiral catalyst to predict which enantiomer would be preferentially formed in an asymmetric reaction. nih.gov Such computational studies can help in understanding complex reaction networks and in the rational design of more efficient and selective catalysts, reducing the need for extensive empirical screening. acs.org
Q & A
Q. What are the common synthetic routes for preparing 1,5-Di-(p-tolyl)pentane-1,5-dione, and what experimental parameters influence yield?
The compound is typically synthesized via Michael addition or nucleophilic attack reactions. For example, allyl-substituted derivatives (e.g., 3-Allyl-1,5-di-p-tolylpentane-1,5-dione) are prepared through stepwise nucleophilic addition of allyl groups to diketone precursors under mild conditions. Key parameters include:
- Temperature control (room temperature to 50°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Catalyst selection : Base catalysts like KCO or EtN improve reaction efficiency.
Reported yields range from 37% to 88%, depending on substituent steric effects and purification methods (e.g., column chromatography) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify chemical environments, with carbonyl carbons appearing at ~200 ppm and aromatic protons at 6.5–7.5 ppm.
- Infrared Spectroscopy (IR) : Strong C=O stretches at ~1700 cm confirm diketone functionality.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks matching calculated masses).
These methods are critical for verifying synthetic success and purity .
Advanced Research Inquiries
Q. What crystallographic features distinguish this compound derivatives, and how do they influence intermolecular interactions?
X-ray crystallography reveals non-planar molecular geometries in derivatives like 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione:
- Dihedral angles between aromatic rings (76–88°) indicate near-perpendicular orientations due to steric hindrance from substituents.
- Weak C–H···O interactions between methylene groups and carbonyl oxygen atoms stabilize 1D chain structures.
Such features guide crystal engineering for materials with tailored packing behaviors .
Q. How do substituents on the central phenyl ring affect reactivity and derivatization pathways?
Electron-withdrawing groups (e.g., Br, Cl) or bulky substituents at the ortho/meta positions :
- Reduce reaction rates in nucleophilic additions due to steric hindrance.
- Direct regioselectivity in cyclization reactions (e.g., forming benzofused heterocycles via NHOAc-mediated pathways).
Mechanistic studies using DFT calculations or kinetic isotope effects are recommended to resolve competing pathways .
Q. What strategies resolve spectral contradictions in characterizing complex derivatives?
Contradictions in NMR or IR data (e.g., overlapping peaks) can be addressed by:
- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.
- X-ray crystallography to unambiguously determine bond lengths and angles.
- Variable-temperature NMR to study dynamic conformational changes.
For example, crystallographic data confirmed non-planarity in derivatives, resolving ambiguities in NOESY spectra .
Q. How can hydrogen-bonding patterns in diketone derivatives be systematically analyzed for supramolecular applications?
Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). For 1,5-diketones:
- C=O groups act as hydrogen-bond acceptors, forming R_2$$^2(8) motifs with adjacent C–H donors.
- Crystallographic software (e.g., SHELXL) identifies and quantifies interactions, aiding in the design of coordination polymers or host-guest systems .
Methodological Guidelines
- Synthesis Optimization : Screen solvents (polar vs. nonpolar) and catalysts (Lewis acids vs. bases) using Design of Experiments (DoE) to maximize yield .
- Crystallization : Use slow evaporation in mixed solvents (e.g., EtOAc/hexane) to grow diffraction-quality crystals for X-ray studies .
- Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian DFT) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
